

Physicochemical Characterization of [4-(Aminomethyl)oxan-4-yl]methanol: A Technical Guide

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Compound of Interest

Compound Name: [4-(Aminomethyl)oxan-4-yl]methanol

Cat. No.: B1291429

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the amino alcohol [4-(Aminomethyl)oxan-4-yl]methanol. Due to the limited availability of public experimental data for this specific compound, this guide focuses on its known identifiers and presents detailed, standardized experimental protocols for the determination of its core physicochemical properties. These methodologies are essential for establishing a comprehensive profile of the compound for research and development purposes.

Compound Identification

[4-(Aminomethyl)oxan-4-yl]methanol is a bifunctional organic compound containing a primary amine and a primary alcohol functional group attached to a central tetrahydropyran (oxane) ring. This structure suggests its potential utility as a chiral building block in medicinal chemistry and materials science. While extensive experimental data is not publicly available, its fundamental identifiers have been established.

Table 1: Compound Identifiers for [4-(Aminomethyl)oxan-4-yl]methanol

Identifier	Value	Source(s)
IUPAC Name	[4-(Aminomethyl)oxan-4-yl]methanol	[1]
CAS Number	959238-22-3	[1]
Molecular Formula	C ₇ H ₁₅ NO ₂	[1][2]
Molecular Weight	145.20 g/mol	[2]
Canonical SMILES	NCC1(CO)CCOCC1	[1]
InChI Key	HVINWRIEIUOYJJ-UHFFFAOYSA-N	[1]
Physical State	Solid	[1][2]

Physicochemical Properties: Data and Experimental Protocols

A comprehensive understanding of a compound's physicochemical properties is critical for its application in drug discovery and development. The following sections detail the standard methodologies for determining key parameters for **[4-(Aminomethyl)oxan-4-yl]methanol**.

Table 2: Summary of Key Physicochemical Properties (Data Not Available)

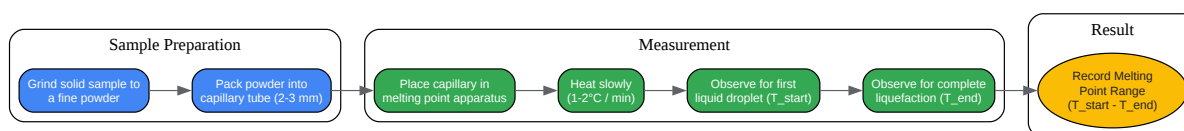
Property	Value	Method of Determination
Melting Point (°C)	Not available	Capillary Method
Boiling Point (°C)	Not available	Capillary Method
Aqueous Solubility	Not available	Thermodynamic Shake-Flask Method
pKa	Not available	Potentiometric Titration
LogP	Not available	Shake-Flask Method

Melting Point Determination

The melting point is a fundamental indicator of a solid compound's purity.

Experimental Protocol (Capillary Method):

- **Sample Preparation:** A small amount of dry, finely powdered **[4-(Aminomethyl)oxan-4-yl]methanol** is packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm. [3]
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) containing a heat-transfer fluid like mineral oil. [3]
- **Heating:** The apparatus is heated gradually. An initial rapid heating can be used to find an approximate melting range.
- **Measurement:** For an accurate measurement, a second sample is heated slowly (1-2°C per minute) as the temperature approaches the approximate melting point.
- **Data Recording:** The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid. [4] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.



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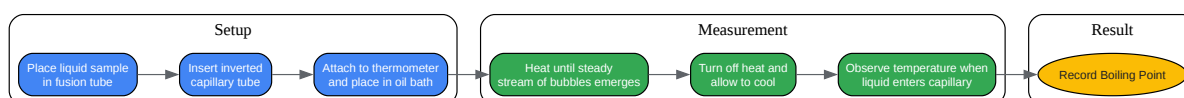
Figure 1: Experimental workflow for melting point determination.

Boiling Point Determination

While the compound is a solid at room temperature, determining its boiling point is relevant for purification by distillation or assessing its thermal stability.

Experimental Protocol (Capillary Method):

- **Sample Preparation:** A small amount of the sample (approx. 0.2-0.5 mL) is placed into a small test tube (e.g., a fusion tube).[5]
- **Apparatus Setup:** A capillary tube, sealed at one end, is placed into the test tube with the open end down.[6] The test tube assembly is attached to a thermometer and heated in an oil bath (e.g., a Thiele tube).[7]
- **Heating:** The bath is heated gently. Air trapped in the capillary will be expelled, followed by the vapor of the substance, forming a steady stream of bubbles.[5][6]
- **Measurement:** The heat is removed, and the apparatus is allowed to cool slowly.
- **Data Recording:** The temperature at which the bubble stream stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[7] This occurs when the external atmospheric pressure equals the vapor pressure inside the capillary.[8]



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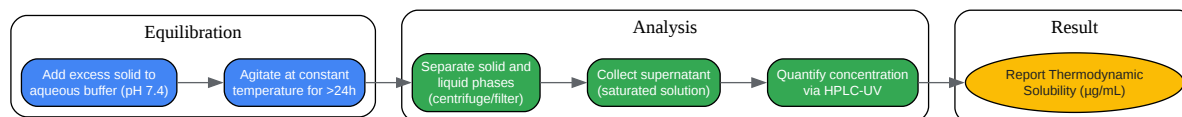
Figure 2: Workflow for boiling point determination via the capillary method.

Aqueous Solubility Determination

Solubility is a critical parameter influencing a compound's bioavailability and formulation. The thermodynamic shake-flask method is considered the "gold standard" for this measurement.[9]

Experimental Protocol (Thermodynamic Shake-Flask Method):

- Preparation: An excess amount of solid **[4-(Aminomethyl)oxan-4-yl]methanol** is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial. [\[10\]](#)[\[11\]](#)
- Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24 hours or longer) to ensure equilibrium between the solid and dissolved states is reached. [\[9\]](#)[\[12\]](#)
- Phase Separation: The suspension is filtered or centrifuged to separate the saturated aqueous solution (supernatant) from the undissolved solid. [\[11\]](#)
- Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve. [\[10\]](#)
- Data Reporting: The solubility is reported in units of $\mu\text{g/mL}$ or μM . [\[11\]](#)



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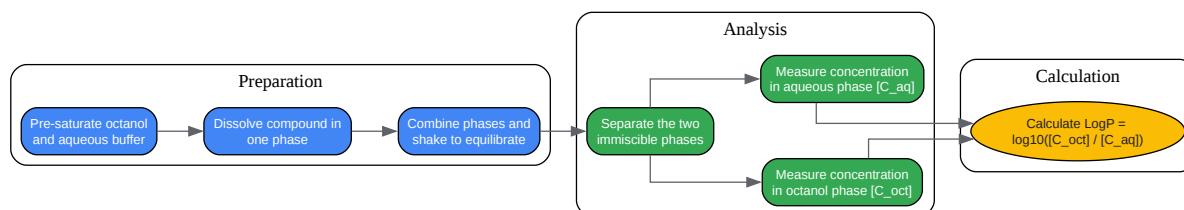
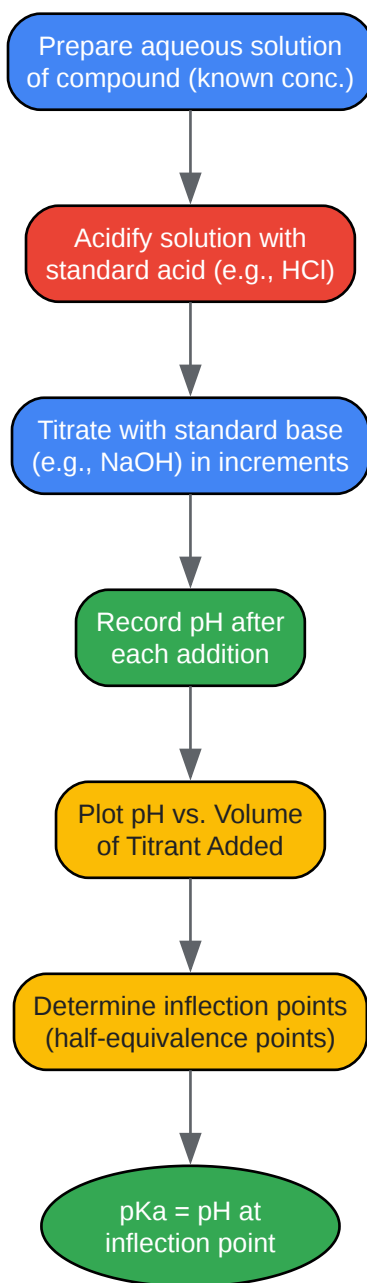
Figure 3: Workflow for thermodynamic solubility determination.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting a molecule's ionization state at different pH values, which affects its solubility, permeability, and receptor binding. As an amino alcohol, this compound is expected to have at least two pKa values (one for the amine group and one for the alcohol, though the latter is typically very high and less relevant physiologically).

Experimental Protocol (Potentiometric Titration):

- **Sample Preparation:** A precise amount of the compound is dissolved in water or a co-solvent to create a solution of known concentration (e.g., 1 mM).^[13]^[14] The solution's ionic strength is kept constant with a background electrolyte like KCl.^[13]
- **Titration Setup:** The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.^[14]
- **Titration:** The solution is first acidified with a standard acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). It is then titrated with a standard base (e.g., 0.1 M NaOH), added in small, precise increments.^[13]^[14] The pH is recorded after each addition, allowing the system to equilibrate.
- **Data Analysis:** A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points on the curve (or the peaks on the first derivative plot).^[15]^[16]



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